1-Chloro-N,N-dimethyl-2-propylamine

Descripción

Definition and Nomenclatural Specificity within Isomeric Haloamines

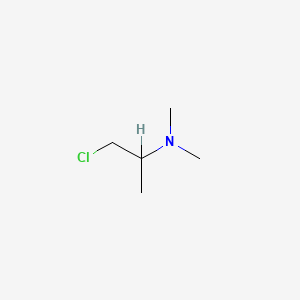

1-Chloro-N,N-dimethyl-2-propylamine is systematically named 1-chloro-N,N-dimethylpropan-2-amine according to IUPAC nomenclature. nih.gov Its chemical structure consists of a propane (B168953) chain where a chlorine atom is attached to the first carbon (C1) and a dimethylamino group is bonded to the second carbon (C2). This specific arrangement of functional groups is crucial for its chemical identity and reactivity. The compound is also known by various synonyms, including 1-Chlor-2-dimethylaminopropan and 2-(N,N-dimethylamino)propyl chloride. nih.gov

It is essential to distinguish this compound from its structural isomers, which possess the same molecular formula (C5H12ClN) but differ in the connectivity of their atoms. nih.gov These isomers exhibit distinct chemical and physical properties. The primary isomers include:

2-Chloro-N,N-dimethyl-1-propanamine: In this isomer, the chlorine atom is on the second carbon and the dimethylamino group is on the first carbon.

3-Chloro-N,N-dimethyl-1-propanamine: Here, the chlorine atom is on the terminal third carbon of the propane chain, while the dimethylamino group is at the first carbon. chemicalbook.com

1-Chloro-N,N-dimethyl-1-propylamine: This isomer has both the chlorine and the dimethylamino group attached to the first carbon.

2-Chloro-N,N-dimethyl-2-propylamine: In this case, both the chlorine and the dimethylamino group are bonded to the second carbon.

The precise positioning of the chloro and dimethylamino groups on the propyl chain significantly influences the molecule's electronic distribution, steric hindrance, and, consequently, its chemical behavior and potential applications.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| This compound | 53309-35-6 nih.gov | C5H12ClN nih.gov | 121.61 nih.gov | 81.1 at 760 mmHg echemi.com | 0.934 echemi.com |

| 2-Chloro-N,N-dimethyl-1-propanamine | 4584-49-0 | C5H12ClN | 121.61 | Data Not Readily Available | Data Not Readily Available |

| 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 chemicalbook.com | C5H12ClN chemicalbook.com | 121.61 chemicalbook.com | 136-138 | 0.903 |

Historical Trajectories of Research Interest in Related Propylamine (B44156) Derivatives

The scientific interest in propylamine derivatives, particularly those bearing additional functional groups, has a rich history rooted in medicinal chemistry. The development of antihistamine drugs, for instance, saw significant contributions from the study of various aminoalkyl compounds. The first generation of H1-antagonists, which emerged from the 1940s to the 1970s, included a class of compounds known as propylamines. auburn.edu These "classical antihistamines" were developed through systematic structure-activity relationship studies, building upon initial discoveries in the 1930s that identified compounds capable of counteracting the effects of histamine. auburn.eduwikipedia.org

The propylamine antihistamines are characterized by a diarylalkylamine framework, where the terminal nitrogen is often a dimethylamino moiety or part of a heterocyclic system. auburn.edu This historical research into the synthesis and pharmacological activity of propylamine derivatives laid the groundwork for understanding how modifications to the propyl chain and the nature of the substituents influence biological activity. While the focus of early research was on their antihistaminic properties, these studies also revealed a broader spectrum of pharmacological activities, including interactions with other neurotransmitter receptors. auburn.edu The exploration of chlorinated derivatives within this class was a natural progression, as the introduction of a halogen atom can significantly alter a molecule's lipophilicity, metabolic stability, and receptor binding affinity, a strategy that continues to be employed in modern drug discovery. nih.gov The study of compounds like this compound can be seen as part of this broader, ongoing investigation into the chemical and biological properties of substituted propylamines.

Structural Peculiarities and Stereochemical Considerations

The structure of this compound presents several noteworthy features that dictate its chemical behavior. The presence of a chlorine atom and a nitrogen atom on adjacent carbons introduces interesting electronic and steric effects. The electron-withdrawing nature of the chlorine atom can influence the basicity of the tertiary amine through an inductive effect.

A crucial aspect of this molecule's structure is its chirality. The second carbon atom (C2), which is bonded to a hydrogen atom, a methyl group, a chloromethyl group (-CH2Cl), and a dimethylamino group (-N(CH3)2), is a stereocenter. This means that this compound can exist as a pair of enantiomers, (R)-1-Chloro-N,N-dimethyl-2-propylamine and (S)-1-Chloro-N,N-dimethyl-2-propylamine. These enantiomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules. The synthesis of this compound without chiral control typically results in a racemic mixture, containing equal amounts of both enantiomers. The separation and characterization of individual enantiomers are often essential for pharmacological and mechanistic studies.

Furthermore, the molecule possesses rotational freedom around its carbon-carbon single bonds, leading to various possible conformations. Conformational analysis, which examines the energetics of these different spatial arrangements, is important for understanding the molecule's preferred shape in different environments. lumenlearning.comlibretexts.org The relative orientations of the bulky chloromethyl and dimethylamino groups will be a key determinant of the most stable conformers, as steric hindrance between these groups will be minimized in the preferred spatial arrangements. chemistrysteps.com The study of the conformational preferences of related haloalkanes has shown that both steric and electronic interactions play a significant role in determining the most stable conformers. researchgate.netnih.gov

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C5H12ClN | nih.gov |

| IUPAC Name | 1-chloro-N,N-dimethylpropan-2-amine | nih.gov |

| Chiral Center | Carbon-2 (C2) | - |

| Number of Stereoisomers | 2 (one pair of enantiomers) | - |

| Canonical SMILES | CC(CCl)N(C)C | nih.gov |

| InChIKey | ZMLUHYJUTIZTOJ-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-N,N-dimethylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN/c1-5(4-6)7(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLUHYJUTIZTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274855 | |

| Record name | 1-CHLORO-N,N-DIMETHYL-2-PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53309-35-6 | |

| Record name | 1-CHLORO-N,N-DIMETHYL-2-PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Routes and Methodological Innovations for 1 Chloro N,n Dimethyl 2 Propylamine

Classical and Contemporary Approaches to Vicinal Chloroamination

The introduction of a chlorine atom and an amino group across a carbon-carbon double bond, known as vicinal chloroamination, represents a direct and efficient pathway to 1-Chloro-N,N-dimethyl-2-propylamine and its derivatives. This can be achieved through various synthetic strategies, primarily categorized as direct halogenation followed by amination or direct chloroamination reactions.

Direct Halogenation Strategies

A common approach involves the initial halogenation of an unsaturated precursor, followed by the introduction of the dimethylamino group. For instance, the chlorination of N,N-dimethylallylamine can lead to the formation of a dichlorinated propylamine (B44156) derivative. google.comgoogle.com

A patented method describes the preparation of 2,3-dichloro-N,N-dimethylpropylamine by treating N,N-dimethylallylamine with dry hydrogen chloride gas followed by dry chlorine gas in a non-polar organic solvent at low temperatures (-20 to 70 °C). google.comgoogle.com This process aims to improve yield and purity by minimizing side reactions and corrosion. The reaction proceeds through the salification of the amine followed by chlorination. The resulting dichlorinated product can then potentially be selectively reduced or subjected to nucleophilic substitution to yield the desired this compound, although this subsequent step is not explicitly detailed in the provided source.

Table 1: Reaction Conditions for the Synthesis of 2,3-dichloro-N,N-dimethylpropylamine

| Parameter | Value |

| Starting Material | N,N-dimethylallylamine |

| Reagents | Dry Hydrogen Chloride, Dry Chlorine |

| Solvent | Non-polar organic solvent (e.g., carbon tetrachloride) |

| Temperature | -20 to 70 °C |

| Key Intermediate | 2,3-dichloro-N,N-dimethylpropylamine hydrochloride |

This data is synthesized from a patented process for a related compound and represents a potential route. google.comgoogle.com

Amination Reactions with Halogenated Precursors

An alternative classical strategy involves the amination of a precursor that already contains the desired chloro- and hydroxyl- functionalities. For example, a synthetic route to 2-aminopropanol starts with the ring-opening of propylene (B89431) oxide with hydrochloric acid to form 1-chloro-2-propanol (B90593). google.com This chlorohydrin can then undergo ammonolysis to introduce the amino group.

A similar pathway could be envisioned for this compound, where 1-chloro-2-propanol is reacted with dimethylamine. The success of this approach hinges on the regioselectivity of the amination reaction, favoring attack at the C2 position. The use of catalysts, such as alkali metal halides (e.g., KI or KBr), has been shown to facilitate the ammonolysis of β-chloropropanol. google.com

Another relevant approach is the nucleophilic ring-opening of aziridines. nih.govclockss.orgmdpi.com N-activated aziridines, for instance, can react with a chloride source to yield β-chloroamines. nih.gov The reaction of a suitably substituted aziridine (B145994), such as N,N-dimethyl-2-methylaziridine, with a source of chlorine would directly lead to the formation of this compound. The regioselectivity of the ring-opening is a crucial factor in this method.

Stereoselective Synthesis: Enantiomeric and Diastereomeric Control

The presence of a stereocenter at the C2 position of this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. A significant advancement in this area is the asymmetric ring-opening of aziridines.

A notable study demonstrates the use of a chiral phosphinothiourea catalyst for the enantioselective ring-opening of meso-aziridines with hydrogen chloride. nih.gov This method affords β-chloroamine derivatives in high yields and with excellent enantioselectivities. The proposed mechanism involves the protonation of the bifunctional catalyst by HCl, which then facilitates the enantioselective attack of the chloride ion on the activated aziridine.

Table 2: Enantioselective Ring-Opening of a Model Aziridine with HCl

| Catalyst | Yield (%) | Enantiomeric Excess (%) |

| Chiral Phosphinothiourea | High | High |

This data is based on a study of a model system and illustrates the potential for stereocontrol in the synthesis of related compounds. nih.gov

The reaction proceeds with inversion of stereochemistry, leading to trans-addition products. For instance, the ring-opening of cis-stilbene-derived aziridine can lead to a mixture of diastereomeric products, but the use of a chiral catalyst can control this outcome. nih.gov This methodology provides a powerful tool for accessing specific enantiomers of this compound by starting with a suitable prochiral or meso-aziridine precursor.

Process Optimization and Scalability for Research and Development

Optimizing the synthesis of this compound for research and development purposes involves maximizing yield, minimizing reaction times, ensuring safety, and considering the scalability of the process.

For the direct halogenation route, key optimization parameters include the precise control of temperature and the rate of addition of chlorine and hydrogen chloride to prevent over-halogenation and other side reactions. google.comgoogle.com The use of a non-polar solvent and anhydrous conditions is crucial for the success of this method. google.comgoogle.com For scalability, the efficient removal of the heat generated during the exothermic reaction and the handling of corrosive gases are significant considerations.

In the case of amination of halogenated precursors, optimization would focus on catalyst selection and loading, reaction temperature, and the molar ratio of reactants. For instance, in the ammonolysis of β-chloropropanol, using an excess of the aminating agent and a suitable catalyst can drive the reaction to completion and improve the yield. google.com The scalability of this approach would require efficient separation of the product from the excess amine and catalyst.

The stereoselective synthesis via aziridine ring-opening presents its own set of optimization challenges. The catalyst loading is a critical factor, with studies showing that even a low catalyst loading can be effective, which is economically advantageous for scaling up. nih.gov Reaction concentration and temperature also play a significant role in both reaction rate and enantioselectivity. nih.gov For large-scale production, the synthesis and cost of the chiral catalyst would be a primary concern.

Mechanistic Investigations of 1 Chloro N,n Dimethyl 2 Propylamine Reactivity

Nucleophilic Substitution Pathways (S(_N)1, S(_N)2, S(_N)i)

1-Chloro-N,N-dimethyl-2-propylamine is a primary alkyl halide, a class of compounds that typically favors the S(_N)2 (bimolecular nucleophilic substitution) mechanism. rsc.orgnih.gov However, the presence of the neighboring dimethylamino group introduces the possibility of intramolecular reactions, significantly altering the expected reactivity profile.

The direct S(_N)2 displacement of the chloride by an external nucleophile is also a possible pathway, though it must compete with the intramolecular cyclization. A direct S(_N)1 reaction involving the formation of a primary carbocation is considered highly unlikely due to the inherent instability of primary carbocations. rsc.org

Table 1: Hypothetical Kinetic Data for Nucleophilic Substitution of this compound

| Reaction Pathway | Rate Law | Relative Rate Constant (k_rel) | Activation Energy (Ea) |

| S(_N)2 (Direct) | Rate = k[Substrate][Nucleophile] | Low | High |

| NGP (via Aziridinium (B1262131) ion) | Rate = k[Substrate] | High | Lower |

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. Specific experimental kinetic data for this compound was not found in the provided search results. The relative rates and activation energies are based on general principles of neighboring group participation. hmdb.canih.gov

The choice of solvent plays a crucial role in directing the reaction pathway of this compound. Polar protic solvents, such as water and alcohols, can stabilize the transition state leading to the formation of the aziridinium ion and the charged intermediate itself, thus favoring the neighboring group participation pathway. nih.gov These solvents can also act as nucleophiles in solvolysis reactions.

Table 2: Expected Solvent Effects on Substitution Pathways

| Solvent Type | Favored Pathway | Expected Product(s) |

| Polar Protic (e.g., H₂O, EtOH) | NGP (via Aziridinium ion) | 1-(Dimethylamino)propan-2-ol, 1-ethoxy-N,N-dimethylpropan-2-amine |

| Polar Aprotic (e.g., DMSO) | NGP (via Aziridinium ion) | Products from added nucleophile |

| Non-Polar (e.g., Hexane) | S(_N)2 (slow) | Product from added nucleophile |

Disclaimer: The information in this table is based on established principles of solvent effects in nucleophilic substitution reactions. nih.gov Specific product distribution studies for this compound in these solvents were not found in the search results.

Elimination Reactions (E1, E2) and Olefin Formation

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form alkenes. The two primary mechanisms for elimination are the E1 (unimolecular) and E2 (bimolecular) pathways.

Given that the substrate is a primary alkyl halide, the E2 mechanism is generally favored over the E1 mechanism, which would require the formation of an unstable primary carbocation. libretexts.org The E2 reaction is a concerted process where the base removes a proton from the β-carbon while the leaving group departs simultaneously. For this compound, there are two β-hydrogens that can be removed, potentially leading to two different alkene products: N,N-dimethylallylamine (the Zaitsev product) and N,N-dimethyl-2-propen-1-amine (the Hofmann product).

According to Zaitsev's rule, the more substituted alkene is typically the major product. libretexts.org However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product due to steric hindrance.

Table 3: Predicted Product Distribution in E2 Elimination

| Base | Major Product | Minor Product |

| Sodium Ethoxide | N,N-Dimethylallylamine (Zaitsev) | N,N-Dimethyl-2-propen-1-amine (Hofmann) |

| Potassium tert-Butoxide | N,N-Dimethyl-2-propen-1-amine (Hofmann) | N,N-Dimethylallylamine (Zaitsev) |

Disclaimer: This table represents predicted outcomes based on Zaitsev's rule and the influence of sterically hindered bases in E2 reactions. libretexts.org Specific experimental data on the product distribution for the elimination of this compound was not available in the search results.

Rearrangement Processes and Competing Reaction Channels

As previously discussed, the dominant "rearrangement" process for this compound is the intramolecular cyclization to form an aziridinium ion. This is not a classical carbocation rearrangement but rather a result of neighboring group participation. hmdb.canih.gov

Competition between nucleophilic substitution and elimination is a common feature in the reactions of alkyl halides. For this compound, the reaction conditions will dictate the major pathway. Strong, non-nucleophilic bases will favor elimination, while good nucleophiles that are weak bases will favor substitution. The neighboring group participation pathway to the aziridinium ion is often so efficient that it can outcompete intermolecular S(_N)2 and E2 reactions, especially in polar solvents. hmdb.ca

Organometallic Interactions and Complexation Chemistry

The nitrogen atom in this compound can act as a ligand to coordinate with metal centers, forming organometallic complexes. The chlorine atom also provides a reactive site for the formation of organometallic reagents.

For instance, this compound could potentially react with magnesium metal to form a Grignard reagent. nih.gov However, the presence of the amine functionality within the same molecule could complicate this reaction, possibly leading to self-quenching or the formation of complex mixtures.

The amine can also act as a chelating ligand in transition metal complexes. For example, it could coordinate to metals like palladium or platinum, which are common in cross-coupling and other catalytic reactions. nih.govnih.gov The resulting complexes could have interesting catalytic properties or applications in materials science. The synthesis of such complexes would typically involve the reaction of the amine with a suitable metal precursor, such as a metal halide or a complex with labile ligands. scholaris.caresearchgate.net

Table 4: Potential Organometallic Reactions and Products

| Reagent | Reaction Type | Potential Product(s) |

| Magnesium (Mg) | Grignard Formation | (2-(Dimethylamino)propyl)magnesium chloride |

| Palladium(0) catalyst | Cross-Coupling | Arylated or vinylated amine derivatives |

| Platinum(II) salt | Complexation | Dichloro(this compound)platinum(II) |

Disclaimer: The entries in this table are based on general principles of organometallic chemistry and the known reactivity of similar compounds. nih.govnih.govresearchgate.net Specific experimental details for these reactions with this compound were not found in the provided search results.

Strategic Applications of 1 Chloro N,n Dimethyl 2 Propylamine in Advanced Organic Synthesis

As a Versatile Synthon for Nitrogen-Containing Heterocycles

The inherent reactivity of 1-chloro-N,N-dimethyl-2-propylamine makes it an effective synthon for the synthesis of various nitrogen-containing heterocycles. These structural motifs are prevalent in a wide array of biologically active compounds and pharmaceuticals. nih.gov The presence of both a nucleophilic nitrogen and an electrophilic carbon (attached to the chlorine) within the same molecule, or its hydrochloride salt, facilitates intramolecular cyclization reactions to form saturated heterocyclic systems. nih.govmdpi.com

The formation of these heterocycles often proceeds via an initial intermolecular reaction followed by an intramolecular cyclization. For instance, reaction with appropriate difunctional reagents can lead to the formation of piperidine, pyrrolidine, and other related heterocyclic structures. mdpi.comcymitquimica.comcymitquimica.com The dimethylamino group can act as an internal base or a directing group, influencing the regioselectivity and stereoselectivity of these cyclization reactions.

| Heterocycle Class | Synthetic Strategy | Key Feature of Synthon |

| Pyrrolidines | Intramolecular cyclization | Chloro-amine functionality |

| Piperidines | Ring-closing reactions | Versatile reactivity |

| Azepanes | Multi-step synthesis | Building block for larger rings |

This table illustrates the utility of this compound in synthesizing various nitrogen-containing heterocycles.

Intermediate in the Construction of Diverse Organic Scaffolds

Beyond the synthesis of simple heterocycles, this compound is a key intermediate in the assembly of more complex and diverse organic scaffolds. Its ability to introduce a dimethylaminopropyl moiety is crucial in the synthesis of various target molecules. This is particularly evident in the preparation of certain agricultural chemicals and pharmaceutical intermediates.

For example, its isomer, 3-chloro-N,N-dimethyl-1-propylamine, is a known intermediate in the synthesis of some pharmaceuticals, highlighting the importance of this class of compounds in medicinal chemistry. chemicalbook.comnih.gov The chloro group can be displaced by a variety of nucleophiles, allowing for the attachment of this aminoalkyl chain to a larger molecular framework. This versatility enables the construction of compounds with tailored properties for specific applications.

| Scaffold Type | Reaction | Role of this compound |

| Substituted Amines | Nucleophilic Substitution | Source of dimethylaminopropyl group |

| Complex Aliphatics | Multi-step sequences | Key building block |

| Chiral Frameworks | Asymmetric Synthesis | Chiral auxiliary or starting material |

This interactive table details the role of this compound as an intermediate in building diverse organic structures.

Utility in Catalyst Design and Ligand Synthesis

The nitrogen atom in this compound can act as a coordinating atom in the design of ligands for metal-catalyzed reactions. researchgate.net While direct use of this specific compound as a ligand is not extensively documented in mainstream literature, analogous amino-functionalized molecules are fundamental to the field of catalysis. mdpi.com

The synthesis of multidentate ligands often involves the reaction of amine-containing fragments with other coordinating moieties. acs.org The chloro-functionalized propyl amine backbone of this compound provides a scaffold that can be further elaborated to create novel ligand architectures. These ligands can then be complexed with various transition metals to generate catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the ligand structure, which can originate from precursors like this compound.

| Catalyst/Ligand Application | Synthetic Approach | Relevant Feature |

| Homogeneous Catalysis | Ligand synthesis | Coordination site (Nitrogen atom) |

| Asymmetric Catalysis | Chiral ligand development | Potential for chiral modification |

| Polymerization Catalysis | Ancillary ligand design | Steric and electronic tuning |

This table summarizes the potential utility of this compound in the design of catalysts and ligands.

Role in Non-Polymeric Material Precursor Development

The development of advanced materials with tailored properties is a rapidly growing field of research. While not a polymer itself, this compound can serve as a precursor for the synthesis of functional non-polymeric materials. For instance, it can be used to introduce specific functionalities into larger molecules that are then used to construct materials like covalent organic frameworks (COFs). nih.govmdpi.com

COFs are crystalline porous materials built from organic building blocks linked by strong covalent bonds. The introduction of amine functionalities can influence the properties of the resulting COF, such as its surface area, pore size, and catalytic activity. The reactivity of the chloro group in this compound allows for its incorporation into the monomeric units that are subsequently used to build the framework. This approach enables the rational design of functional materials for applications in gas storage, separation, and catalysis.

| Material Type | Function of Precursor | Resulting Material Property |

| Covalent Organic Frameworks (COFs) | Functional monomer synthesis | Modified porosity and surface chemistry |

| Functionalized Surfaces | Surface modification agent | Altered hydrophilicity/hydrophobicity |

| Molecular Crystals | Component of self-assembling units | Controlled packing and properties |

This interactive table outlines the role of this compound in the development of non-polymeric material precursors.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Chloro N,n Dimethyl 2 Propylamine

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 1-Chloro-N,N-dimethyl-2-propylamine by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their chemical shifts (δ), the splitting patterns due to spin-spin coupling, and the integration of signals, which corresponds to the ratio of protons. For the hydrochloride salt of (R)-1-chloro-N,N-dimethylpropan-2-amine, a spectrum was recorded at 300 MHz in deuterated methanol (B129727) (MeOH-d4). google.com The expected signals for the protonated amine structure, [CH₃-CH(CH₂Cl)-N⁺H(CH₃)₂]Cl⁻, are detailed below.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling with |

| -CH(CH₃)- | ~3.5 - 4.0 | Multiplet | -CH₂Cl, -CH₃ |

| -CH₂Cl | ~3.8 - 4.2 | Multiplet | -CH(CH₃)- |

| -N(CH₃)₂ | ~2.9 - 3.2 | Singlet (or two singlets) | None (or N-H) |

| -CH(CH₃) | ~1.3 - 1.5 | Doublet | -CH(CH₃)- |

Note: Data are estimated based on typical chemical shifts and analysis of related structures. The N-H proton of the hydrochloride salt may also be visible, often as a broad singlet.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂Cl) | ~48 - 55 |

| C2 (-CH-) | ~60 - 68 |

| C3 (-CH(CH₃)) | ~15 - 20 |

| C4, C5 (-N(CH₃)₂) | ~40 - 45 |

Note: Predicted values are based on structure-activity relationships and data from similar aliphatic amines and chlorides. The carbon attached to the nitrogen (C2) and the carbon bearing the chlorine (C1) are expected to be the most downfield shifted among the sp³ carbons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. Although experimental spectra for this compound are not detailed in the available literature, the expected vibrational modes can be predicted from its structure.

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Alkyl C-H | C-H | Stretch | 2850 - 3000 |

| Alkyl C-H | C-H | Bend | 1350 - 1470 |

| Amine C-N | C-N | Stretch | 1000 - 1250 |

| Alkyl Chloride | C-Cl | Stretch | 600 - 800 |

The C-Cl stretch is a particularly useful diagnostic peak in the lower frequency (fingerprint) region of the spectrum. The C-N stretching vibration confirms the presence of the amine group. Raman spectroscopy would be complementary, often showing strong signals for the more symmetric, less polar bonds.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Molecular Mass: High-resolution mass spectrometry (HRMS) can determine the mass of this compound with high precision. This is critical for confirming its elemental composition. nih.gov

Molecular Formula: C₅H₁₂ClN

Monoisotopic Mass: 121.0658271 Da nih.gov

Fragmentation Pattern: In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The fragmentation pattern is a unique fingerprint. A key feature is the isotopic signature of chlorine: the presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio results in two molecular ion peaks (M⁺ and M⁺²+), two mass units apart, with a corresponding 3:1 intensity ratio.

| m/z | Ion Fragment | Fragmentation Pathway |

| 121/123 | [C₅H₁₂ClN]⁺ | Molecular Ion (M⁺/M⁺+2) |

| 86 | [C₅H₁₂N]⁺ | α-cleavage (loss of Cl radical) |

| 72 | [C₄H₁₀N]⁺ | α-cleavage (loss of CH₂Cl radical) |

| 58 | [C₃H₈N]⁺ | Cleavage of C-C bond, formation of [CH₂=N(CH₃)₂]⁺ |

The most common fragmentation for aliphatic amines is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of a stable resonance-stabilized iminium cation. The fragment at m/z 58 is a classic indicator of a dimethylaminoethyl moiety.

X-ray Crystallography for Solid-State Molecular Architecture

Currently, there is no publicly available crystal structure for this compound or its simple salts in crystallographic databases. The compound's relatively low molecular weight and conformational flexibility may make it challenging to obtain single crystals suitable for diffraction experiments, as it may exist as a liquid or a low-melting solid at ambient temperatures.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a chiral center at the second carbon atom (C2), the one bearing the methyl and dimethylaminomethyl groups. Consequently, the molecule exists as a pair of enantiomers: (R)-1-chloro-N,N-dimethylpropan-2-amine and (S)-1-chloro-N,N-dimethylpropan-2-amine. google.com

Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and quantifying the enantiomeric purity or enantiomeric excess (ee) of a sample.

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, and concentration).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra, providing another method for their identification and quantification.

While the synthesis of specific enantiomers of this compound has been reported for use in further chemical synthesis, specific experimental values for optical rotation or CD spectra are not available in the reviewed scientific literature. google.comescholarship.org The application of these techniques remains critical for any stereospecific application or synthesis involving this chiral building block.

Theoretical and Computational Chemistry on 1 Chloro N,n Dimethyl 2 Propylamine

Electronic Structure and Bonding Analysis

The electronic structure of 1-Chloro-N,N-dimethyl-2-propylamine, with the chemical formula C₅H₁₂ClN, is foundational to its chemical behavior. nih.gov Computational chemistry provides tools to analyze the distribution of electrons and the nature of the chemical bonds within the molecule.

The molecule consists of a propyl chain with a chlorine atom attached to the first carbon and a dimethylamino group bonded to the second carbon. nih.gov The presence of two electronegative atoms, chlorine and nitrogen, significantly influences the electronic environment of the molecule. This leads to a non-uniform distribution of electron density, creating polar covalent bonds. The C-Cl and C-N bonds are expected to be the most polar, with the electron density shifted towards the chlorine and nitrogen atoms, respectively. This polarity is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂ClN | nih.gov |

| Molecular Weight | 121.61 g/mol | nih.gov |

| Exact Mass | 121.0658271 Da | nih.gov |

| XLogP3-AA | 1.3 | nih.gov |

Conformational Landscapes and Energy Minima

The conformational flexibility of this compound is another critical aspect that can be investigated using computational methods. The molecule possesses several rotatable single bonds, primarily the C-C bonds of the propyl backbone and the C-N bond of the dimethylamino group. Rotation around these bonds gives rise to various conformers, each with a distinct spatial arrangement and potential energy.

A full conformational analysis would involve mapping the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy of each resulting conformation. This process would identify the low-energy conformers (energy minima) that are most likely to exist at a given temperature. While a specific study on the conformational landscape of this compound is not available, studies on similar small organic molecules, such as those concerning the rotational barrier in N,N-dimethylacetamide, demonstrate the utility of these methods. montana.edu For this compound, the rotation around the C1-C2 bond and the C2-N bond would be of particular interest, as the relative positions of the bulky chlorine atom and the dimethylamino group would significantly impact the steric strain and, consequently, the stability of the conformers.

It is expected that the most stable conformers would be those that minimize steric hindrance between the chlorine atom, the methyl groups on the nitrogen, and the methyl group on the central carbon of the propyl chain. Anti-periplanar arrangements of the larger substituents are generally favored.

Reaction Mechanism Predictions and Transition State Characterization

Computational chemistry is a powerful tool for predicting and characterizing the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic substitution at the carbon bearing the chlorine atom. Another potential reaction is an intramolecular cyclization to form a three-membered aziridinium (B1262131) ring, a reactive intermediate.

Theoretical studies can model the entire reaction pathway, from reactants to products, and identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

While no specific computational studies on the reaction mechanisms of this compound have been found, research on the base-promoted decomposition of the structurally related N-chloro,N-methylethanolamine highlights the complexity of such reactions, involving multiple possible pathways. udel.edu For this compound, a computational study of its reaction with a nucleophile would involve:

Locating the transition state structure: This would reveal the geometry of the molecule as the C-Cl bond is breaking and the new bond with the nucleophile is forming.

Calculating the activation energy: This would provide a quantitative measure of how fast the reaction is likely to proceed.

Investigating the possibility of competing reactions: For example, an elimination reaction to form an alkene could compete with the substitution reaction.

The intramolecular cyclization to form an aziridinium ion is another important potential reaction pathway, especially given that the nitrogen atom is well-positioned to act as an internal nucleophile. Computational modeling could determine the feasibility of this reaction by calculating the activation energy for the ring-closing step.

Spectroscopic Property Simulations and Validation

Computational methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are invaluable for interpreting experimental spectra and for confirming the structure of a compound.

NMR Spectroscopy: Predicted NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. modgraph.co.uk While a dedicated study predicting the NMR spectrum of this compound is not available, predictions for related compounds demonstrate the accuracy of these methods. modgraph.co.uk

Table 2: Predicted 1H and 13C NMR Chemical Shifts (Generic Predictions) Note: The following are generalized predictions and not from a specific high-level computational study on this molecule. Actual values may vary.

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| CH₃ (on C2) | ~1.1 | ~18 |

| N(CH₃)₂ | ~2.2 | ~45 |

| CH (on C2) | ~2.5 | ~65 |

| CH₂Cl | ~3.5 | ~50 |

The chemical shifts are influenced by the electronegativity of the neighboring atoms. The protons on the carbon adjacent to the chlorine atom (CH₂Cl) are expected to be the most downfield in the 1H NMR spectrum. Similarly, the carbon atom bonded to chlorine would show a significant downfield shift in the 13C NMR spectrum. udel.edudocbrown.info

Infrared (IR) Spectroscopy: Computational chemistry can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. These calculations can help to assign the various peaks in an experimental spectrum to specific vibrational modes of the molecule, such as C-H stretching, C-N stretching, and C-Cl stretching. While an experimental or calculated IR spectrum for this compound is not readily available in the searched literature, the NIST WebBook provides IR spectra for related compounds like 1-propanamine, N,2-dimethyl- and propane (B168953), 1-chloro-2,2-dimethyl-, which can offer some comparative insights. nist.govnist.gov

Analogues and Derivatives: Structure Reactivity and Structure Property Relationship Studies

Systematic Modification of the Alkyl Chain and Amine Functionality

The reactivity and properties of 1-Chloro-N,N-dimethyl-2-propylamine are intrinsically linked to its molecular architecture. Modifications to the alkyl chain and the nature of the amine substituent have been shown to significantly influence its chemical behavior, particularly in terms of reaction rates and the stability of intermediates.

Systematic studies on related β-chloroethylamines have demonstrated that alterations to the N-substituents can have a profound impact on the compound's biological activity and reactivity. For instance, the nature of the groups attached to the nitrogen atom can influence the rate of intramolecular cyclization to form the corresponding aziridinium (B1262131) ion, a key reactive intermediate. While specific studies focusing solely on the systematic modification of the alkyl chain of this compound are not extensively documented in publicly available literature, general principles of organic chemistry suggest that increasing the length or branching of the propyl chain would likely introduce steric hindrance, potentially slowing down the rate of nucleophilic substitution reactions at the carbon bearing the chlorine atom.

The table below illustrates the conceptual impact of such modifications on the properties of this compound analogues.

| Analogue Structure | Expected Impact on Reactivity | Expected Impact on Properties |

| Lengthening the alkyl chain (e.g., 1-Chloro-N,N-dimethyl-2-butylamine) | Decreased reactivity due to increased steric hindrance. | Increased lipophilicity. |

| Branching of the alkyl chain (e.g., 1-Chloro-N,N-dimethyl-3-methyl-2-butylamine) | Significantly decreased reactivity due to steric bulk near the reaction center. | Altered solubility characteristics. |

| N-Aryl substitution (e.g., 1-Chloro-N-methyl-N-phenyl-2-propylamine) | Decreased rate of aziridinium ion formation due to reduced nitrogen nucleophilicity. | Modified electronic and spectroscopic properties. |

| N-Cycloalkyl substitution (e.g., 1-Chloro-N,N-dicyclohexyl-2-propylamine) | Steric hindrance may affect reaction rates and accessibility of the nitrogen lone pair. | Increased steric bulk can influence crystal packing and solid-state properties. |

Investigation of Chiral Analogues in Asymmetric Synthesis

The presence of a stereocenter at the 2-position of this compound suggests the potential for its chiral analogues to be employed in asymmetric synthesis. Chiral amines and their derivatives are well-established as valuable tools in creating enantiomerically pure compounds, acting as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. sigmaaldrich.com

While specific applications of chiral this compound in asymmetric catalysis are not widely reported, the broader class of chiral β-amino alcohols and their derivatives, which can be conceptually derived from these chloroamines, are extensively used. For instance, enantiopure β-amino alcohols are precursors to chiral ligands for transition metal-catalyzed reactions such as asymmetric hydrogenation and transfer hydrogenation. enamine.netnih.gov The synthesis of enantiopure imidazolines from enantiopure β-amino alcohols highlights a potential synthetic pathway where a chiral chloroamine could be a key intermediate. nih.gov

The general strategy involves the use of a chiral ligand to create a chiral environment around a metal center, which then promotes the formation of one enantiomer of the product over the other. The structural features of the chiral ligand, such as steric bulk and the spatial arrangement of its coordinating atoms, are critical for achieving high enantioselectivity.

The table below outlines potential chiral analogues of this compound and their conceivable applications in asymmetric synthesis, based on the known reactivity of similar chiral building blocks.

| Chiral Analogue | Potential Application in Asymmetric Synthesis | Rationale |

| (R)-1-Chloro-N,N-dimethyl-2-propylamine | Precursor for chiral phosphine (B1218219) ligands. | The amine functionality can be a handle for introducing phosphine groups, leading to P,N-ligands for asymmetric catalysis. |

| (S)-1-Chloro-N,N-dimethyl-2-propylamine | Chiral auxiliary for diastereoselective reactions. | The chiral center can direct the approach of a reagent to a prochiral substrate, leading to the formation of a specific diastereomer. |

| Chiral N-substituted analogues | Asymmetric organocatalysis. | Chiral amines can directly catalyze reactions such as Michael additions and aldol (B89426) reactions with high enantioselectivity. sigmaaldrich.com |

Exploration of Poly-halogenated or Poly-aminated Derivatives

The introduction of additional halogen atoms or amino groups to the structure of this compound can lead to derivatives with significantly altered chemical properties and reactivity.

Poly-halogenated Derivatives

The synthesis of 2,3-dichloro-N,N-dimethylpropylamine has been reported, created through the reaction of N,N-dimethylallylamine with hydrogen chloride followed by chlorine gas. google.comgoogle.com This dichlorinated analogue is a key intermediate in the synthesis of certain nereistoxin (B154731) insecticides. google.comgoogle.com The presence of a second chlorine atom on the adjacent carbon can be expected to influence the reactivity of the C-Cl bond at the 1-position through electronic effects. The additional electronegative chlorine atom would likely make the carbon at the 2-position more electrophilic.

Further poly-halogenation, leading to trichlorinated or even more heavily halogenated derivatives, would be expected to further modify the electronic landscape of the molecule. However, the synthesis and characterization of such compounds are not well-documented in the available literature.

Poly-aminated Derivatives

The substitution of the chlorine atom with another amino group would lead to a diaminopropane (B31400) derivative. For example, 1,2-diamino-N,N-dimethylpropane could be conceptually synthesized from this compound via nucleophilic substitution with an amine. A related compound, N1,N1-Dimethylpropane-1,3-diamine (DMAPA), is produced commercially and used in the preparation of surfactants. wikipedia.org While this is a structural isomer, it highlights the industrial relevance of poly-aminated propanes.

The introduction of additional amino groups would increase the basicity of the molecule and its potential to act as a chelating ligand for metal ions. The table below summarizes the potential properties of these derivatives.

| Derivative Type | Example Structure | Potential Properties and Reactivity |

| Dichlorinated | 2,3-Dichloro-N,N-dimethylpropylamine | Altered electrophilicity of the carbon backbone; intermediate for agrochemicals. google.comgoogle.com |

| Diaminated | 1,2-Diamino-N,N-dimethylpropane | Increased basicity; potential as a bidentate ligand. |

Development of Novel Reactivity Profiles through Structural Analogue Design

The design of structural analogues of this compound offers a promising strategy for developing novel reagents and catalysts with unique reactivity profiles. By strategically modifying the core structure, it is possible to create molecules tailored for specific synthetic transformations.

For instance, the incorporation of the β-chloroamine motif into more complex molecular frameworks can lead to the development of catalysts for a variety of organic reactions. The fundamental reactivity of the β-chloroamine, involving the formation of a reactive aziridinium ion, can be harnessed to initiate or participate in catalytic cycles.

While specific examples of novel reactivity profiles derived directly from this compound analogues are scarce in the literature, the principles of catalyst design suggest several possibilities. For example, attaching a catalytically active group to the N,N-dimethylamino moiety could lead to a bifunctional catalyst. The β-chloroamine part could serve to anchor the catalyst to a substrate while the other functional group performs the catalytic transformation.

The development of novel coupling reagents is another area of interest. The reactivity of the C-Cl bond could be exploited in cross-coupling reactions or for the generation of reactive intermediates under specific conditions.

The following table provides a conceptual overview of how structural analogue design could lead to novel reactivity.

| Analogue Design Strategy | Conceptual Example | Potential Novel Reactivity Profile |

| Incorporation of a secondary functional group | A this compound analogue with a pendant phosphine group. | A bifunctional ligand-reagent for tandem reactions, where the chloroamine part reacts while the phosphine coordinates to a metal catalyst. |

| Variation of the leaving group | Replacing the chloro group with other halogens (bromo, iodo) or a sulfonate ester. | Modifying the rate of aziridinium ion formation and the substrate scope in substitution reactions. |

| Embedding in a rigid scaffold | Incorporating the 1-amino-2-chloropropane unit into a bicyclic system. | Creating conformationally restricted analogues for stereoselective reactions. |

Emerging Research Directions and Future Prospects for 1 Chloro N,n Dimethyl 2 Propylamine

Catalyst-Free and Sustainable Synthetic Methodologies

The traditional synthesis of 1-Chloro-N,N-dimethyl-2-propylamine and related dialkylaminoalkyl chlorides often involves the use of hazardous reagents and solvents. For instance, a patented method for a similar compound, 2,3-dichloro-N,N-dimethylpropylamine, involves dissolving N,N-dimethyl allylamine (B125299) in a non-polar organic solvent like a halohydrocarbon, ether, sulfone, or amide, followed by treatment with dry hydrogen chloride gas and then dry chlorine gas. google.comgoogle.com While effective in producing the desired product with high purity, this approach relies on chlorinated solvents, which are environmentally persistent and can be carcinogenic. google.com

The drive towards greener chemistry is pushing researchers to explore catalyst-free and more sustainable synthetic routes. One approach gaining traction is the liberation of dialkylaminoalkyl chlorides from their hydrochloride salts. For example, 3-Chloro-1-(N,N-dimethyl)propylamine can be synthesized by treating its hydrochloride salt with an aqueous solution of sodium hydroxide (B78521). chemicalbook.com This method, while still requiring a stoichiometric base, avoids the use of harsh chlorinating agents and organic solvents in the primary reaction step. The reaction details are summarized in the table below.

Table 1: Synthesis of 3-Chloro-1-(N,N-dimethyl)propylamine from its Hydrochloride Salt

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 3-(Dimethylamino)propyl chloride hydrochloride | Sodium hydroxide (aqueous) | Water | 45 °C | 2 hours | 91.07% |

Future research in this area will likely focus on developing methods that eliminate the need for any stoichiometric reagents and minimize solvent use, potentially through flow chemistry systems or the use of benign solvent alternatives like water or supercritical fluids.

Photo- and Electro-Chemical Transformations

The presence of both a chloro- and an amino- functional group in this compound opens up possibilities for novel photo- and electro-chemical transformations. While specific studies on this compound are limited, research on related N-haloamines and alkyl halides provides a strong indication of its potential reactivity.

Photochemical activation of N-haloamines can lead to the formation of highly reactive nitrogen-centered radicals. nih.gov For instance, irradiation of N-haloamides has been shown to generate amidyl radicals, which can participate in C-H amination reactions. nih.gov Similarly, photochemical rearrangement of compounds like N,N-dimethylphenylethynylamine has been observed upon UV irradiation. rsc.org These studies suggest that photolysis of this compound could potentially lead to intramolecular cyclization or intermolecular addition reactions, offering pathways to novel nitrogen-containing heterocycles.

Electrochemical methods also present a promising avenue for the transformation of this compound. The electrochemical reduction of alkyl halides is a well-established process, and α-aminoalkyl radicals can be generated through the anodic oxidation of amines. These electrochemically generated radicals can act as efficient halogen-atom transfer agents, enabling the activation of unactivated alkyl halides under mild conditions. This approach has been successfully applied to a wide variety of alkyl iodides, demonstrating excellent functional group tolerance. nih.gov The electrochemical decomposition of chlorinated hydrocarbons in water using metal-impregnated carbon fiber electrodes has also been reported, with high degradation efficiencies. These findings suggest that electrochemical methods could be employed for both the controlled functionalization and the environmental remediation of this compound and related compounds.

Advanced Materials Science Applications

The application of this compound in advanced materials science is an area that is currently underexplored. However, its structure suggests potential as a monomer or a modifying agent in the synthesis of functional polymers. The presence of the reactive chloro- and amino- groups allows for its incorporation into polymer chains through various polymerization techniques.

For example, the dimethylamino group can be quaternized to introduce positive charges, leading to the formation of cationic polymers, or polycations. These materials are of interest for a variety of applications, including as gene delivery vectors, flocculants in water treatment, and antimicrobial agents. The chloro- group provides a site for further functionalization, allowing for the grafting of other polymer chains or the attachment of specific functional molecules.

While direct applications of this compound in materials science are yet to be extensively reported, the use of structurally similar compounds as intermediates in the synthesis of pharmaceuticals and other specialty chemicals is well-documented. biosynth.com This indicates a potential for this compound to serve as a versatile building block in the creation of new materials with tailored properties.

Theoretical Predictions Driving Experimental Discovery

Computational chemistry and theoretical predictions are becoming increasingly vital in guiding experimental research. For this compound, theoretical studies can provide valuable insights into its structure, reactivity, and potential reaction pathways, thereby accelerating the discovery of new applications.

Computed properties from databases like PubChem provide a baseline understanding of the molecule's characteristics. nih.gov For instance, the computed molecular weight is 121.61 g/mol , and it has a topological polar surface area of 3.2 Ų. nih.gov More advanced theoretical studies, such as Density Functional Theory (DFT) calculations, could be employed to predict its conformational preferences, bond dissociation energies, and reaction mechanisms.

For example, theoretical calculations can help to elucidate the most likely pathways for its photochemical and electrochemical transformations. By modeling the energies of different radical intermediates and transition states, researchers can predict the feasibility of various reaction outcomes and design experiments to favor the desired product. Furthermore, computational screening could be used to identify potential applications of this compound in materials science by predicting its interaction with other molecules or its properties when incorporated into a polymer matrix. While specific theoretical studies on this compound are not yet abundant in the literature, the tools of computational chemistry are poised to play a significant role in unlocking its full potential.

Q & A

Q. What are the standard synthetic routes for 1-Chloro-N,N-dimethyl-2-propylamine, and how are reaction conditions optimized?

The compound is typically synthesized via the reaction of trimethylamine with thionyl chloride under anhydrous conditions in solvents like dichloromethane. Key parameters include maintaining strict moisture control (due to hygroscopicity) and optimizing temperature (e.g., heating to 40–50°C) to maximize yield. Post-synthesis purification involves fractional distillation or chromatography to achieve >95% purity . Characterization is performed using H/C NMR and FT-IR to confirm structural integrity, with mass spectrometry for molecular weight validation .

Q. How does this compound function as an acid halogenation reagent in organic synthesis?

The compound facilitates the conversion of carboxylic acids to acid chlorides under neutral conditions, avoiding the acidic or basic environments required by traditional reagents like thionyl chloride (SOCl). Its allyl chloride moiety enhances electrophilicity, enabling nucleophilic acyl substitution without protonating sensitive substrates. This is critical for synthesizing acid-labile intermediates, such as peptides or heterocycles .

Q. What are the recommended storage and handling protocols for this compound?

Due to its moisture sensitivity and thermal instability, it should be stored at 2–8°C in airtight containers under inert gas (e.g., argon). Handling requires anhydrous solvents and glove-box techniques to prevent hydrolysis. Stability tests indicate decomposition rates increase above 25°C, necessitating cold-chain logistics during transport .

Advanced Research Questions

Q. What experimental strategies mitigate side reactions when using this compound in multi-step syntheses?

Competing reactions, such as over-chlorination or epimerization, are minimized by:

- Stoichiometric control : Limiting reagent-to-substrate ratios to 1:1.

- Solvent selection : Using low-polarity solvents (e.g., toluene) to reduce nucleophilic interference.

- Temperature modulation : Conducting reactions at –20°C to suppress thermal side pathways. Case studies in HIV-1 integrase inhibitor synthesis demonstrate these strategies improve yields by 20–30% compared to SOCl .

Q. How does this reagent compare to oxalyl chloride or phosphorus trichloride in stereoselective transformations?

Unlike oxalyl chloride (which requires catalytic DMF) or PCl (prone to phosphorylated byproducts), this compound preserves stereochemistry in chiral carboxylic acids. For example, in the synthesis of (R)-naproxen chloride, enantiomeric excess (ee) remained >99% vs. 85–90% with SOCl. This is attributed to its neutral reaction milieu and reduced Lewis acidity .

Q. What analytical methods resolve contradictions in reported reactivity data for this compound?

Discrepancies in reaction rates (e.g., with sterically hindered acids) are addressed via:

Q. How is this compound applied in bioconjugation or protein engineering?

It modifies lysine residues in proteins via nucleophilic substitution, enabling site-specific labeling. For example, in caspase-9 activation studies, controlled dimerization via chloroamine crosslinking enhanced apoptotic activity by 40% in HeLa cells. Optimization requires pH 7–8 buffers to balance reactivity and protein stability .

Methodological Insights

- Spectral Data Interpretation : IR absorption at 650–670 cm (C–Cl stretch) and H NMR δ 3.2–3.5 ppm (N–CH) are diagnostic for purity assessment .

- Scale-Up Challenges : Pilot-scale reactions (≥100 g) demand continuous flow systems to manage exothermicity, achieving 85% yield vs. 70% in batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.